2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
CAS No.: 88812-79-7
Cat. No.: VC4808725
Molecular Formula: C13H15N3O2
Molecular Weight: 245.282
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88812-79-7 |
---|---|
Molecular Formula | C13H15N3O2 |
Molecular Weight | 245.282 |
IUPAC Name | 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Standard InChI | InChI=1S/C13H15N3O2/c1-10-7-12(16-18-10)15-13(17)9-14-8-11-5-3-2-4-6-11/h2-7,14H,8-9H2,1H3,(H,15,16,17) |
Standard InChI Key | NBMNSSQOXRXYMC-UHFFFAOYSA-N |
SMILES | CC1=CC(=NO1)NC(=O)CNCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Structural Components
The molecule comprises three distinct regions:
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Benzylamino group: A benzene ring attached to a methylene bridge (–CH2–) and an amine (–NH–), providing hydrophobic interactions and hydrogen-bonding capabilities .
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Acetamide linker: A –CH2–C(=O)–NH– group that bridges the benzylamine and oxazole moieties, enhancing molecular flexibility and solubility .
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5-Methyl-1,2-oxazol-3-yl group: A five-membered heterocyclic ring containing nitrogen and oxygen atoms, which influences electronic properties and bioactivity .
Molecular Formula and Weight
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
logP (Partition coefficient) | 3.16 | |
Hydrogen bond donors | 1 | |
Hydrogen bond acceptors | 4 | |
Polar surface area | 47.13 Ų |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Formation of 5-methyl-1,2-oxazol-3-amine: Cyclocondensation of hydroxylamine with a β-keto ester derivative .
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Acetylation: Reaction with acetyl chloride to yield N-(5-methyl-1,2-oxazol-3-yl)acetamide .
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Benzylamination: Substitution of the acetamide’s methyl group with benzylamine via nucleophilic acyl substitution .
Challenges in Synthesis
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Low yields: Steric hindrance from the benzyl group complicates the final amidation step .
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Purification difficulties: The compound’s moderate solubility in polar solvents necessitates chromatography or recrystallization .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Oxazole ring formation | NH₂OH·HCl, EtOH, reflux | 65–70 |
Acetylation | AcCl, pyridine, 0°C | 80–85 |
Benzylamination | Benzylamine, DMF, 80°C | 50–55 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO); poorly soluble in water (logSw = -3.20) .
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the acetamide group .
Spectroscopic Data
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IR spectroscopy: N–H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C–N stretch (~1250 cm⁻¹) .
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NMR (¹H): δ 2.35 (s, 3H, CH₃), δ 4.45 (s, 2H, CH₂), δ 7.25–7.40 (m, 5H, aromatic) .
Target Class | Example | Potential Application |
---|---|---|
Kinases | JAK3, EGFR | Cancer therapy |
GPCRs | Histamine H₁ receptor | Allergy treatment |
Bacterial enzymes | D-Ala-D-Ala ligase | Antibiotic development |
Applications in Drug Discovery
Lead Optimization
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Bioisosteric replacement: The oxazole moiety may substitute for phenyl rings to improve metabolic stability .
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Prodrug design: The acetamide group can be modified for enhanced bioavailability .
Material Science Applications
Challenges and Future Directions
Synthetic Limitations
Research Opportunities
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